Methyl 4-bromo-2-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6BrClO4S . It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a chlorosulfonyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination: The synthesis begins with the bromination of methyl benzoate to introduce a bromine atom at the 4-position.
Chlorosulfonation: The brominated intermediate undergoes chlorosulfonation to introduce the chlorosulfonyl group at the 2-position.
Industrial Production Methods: : The industrial production of methyl 4-bromo-2-(chlorosulfonyl)benzoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Methyl 4-bromo-2-(chlorosulfonyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.
Major Products
Substitution: Products include derivatives where the bromine or chlorosulfonyl groups are replaced by other functional groups.
Reduction: Products include reduced forms of the compound, such as methyl 4-bromo-2-(hydroxysulfonyl)benzoate.
Scientific Research Applications
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology and Medicine
- Investigated for potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis .
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Serves as a precursor in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(chlorosulfonyl)benzoate involves its reactivity due to the presence of the bromine and chlorosulfonyl groups. These groups make the compound highly reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar structure but lacks the bromine atom at the 4-position.
Methyl 5-bromo-2-(chlorosulfonyl)benzoate: Similar structure but with the bromine atom at the 5-position instead of the 4-position.
Methyl 4-((chlorosulfonyl)methyl)benzoate: Similar structure but with a chlorosulfonylmethyl group instead of a chlorosulfonyl group.
Uniqueness: : Methyl 4-bromo-2-(chlorosulfonyl)benzoate is unique due to the specific positioning of the bromine and chlorosulfonyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 4-bromo-2-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOUPRBGBQUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374249-95-2 |
Source
|
Record name | methyl 4-bromo-2-(chlorosulfonyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.